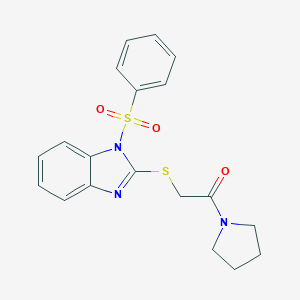
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a thiazole-based compound that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death process. 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent biological activity, making it a promising candidate for drug discovery and other applications. However, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the compound's potential use in combination with other drugs for enhanced anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base. Another method involves the reaction of 2,4-dichlorophenylhydrazine with thioacetic acid followed by the reaction with phosphorus oxychloride. The synthesis of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has potential applications in various scientific research fields, including cancer research, antimicrobial research, and drug discovery. Studies have shown that 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Nom du produit |
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C11H8Cl2N2OS |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)6-8)5-10(16)15-11-14-3-4-17-11/h1-4,6H,5H2,(H,14,15,16) |
Clé InChI |
MZXPTZWPTSDMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)
![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)




![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)